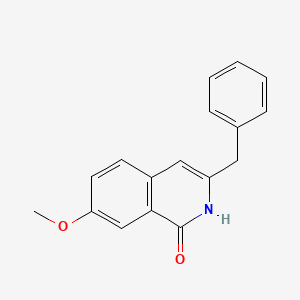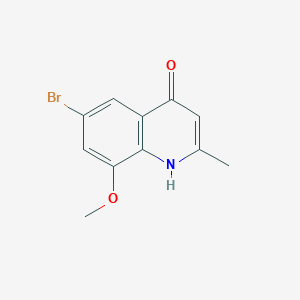
6-Bromo-8-methoxy-2-methyl-4-quinolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-methoxy-2-methylquinolin-4-ol is an organic compound belonging to the quinoline family. It is characterized by its molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol
Preparation Methods
The synthesis of 6-Bromo-8-methoxy-2-methylquinolin-4-ol typically involves multi-step organic reactions. One common synthetic route is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boron reagent with a halogenated quinoline derivative under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.
Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
6-Bromo-8-methoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated quinolines like this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-8-methoxy-2-methylquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups play a crucial role in its reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
6-Bromo-8-methoxy-2-methylquinolin-4-ol can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-methylquinoline: Similar in structure but lacks the bromine and methoxy groups, leading to different chemical properties and applications.
6-Bromo-2-methylquinolin-4-ol:
The uniqueness of 6-Bromo-8-methoxy-2-methylquinolin-4-ol lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
89446-11-7 |
|---|---|
Molecular Formula |
C11H10BrNO2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
6-bromo-8-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-9(14)8-4-7(12)5-10(15-2)11(8)13-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
YBODBDYTAZACFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid](/img/structure/B11854199.png)
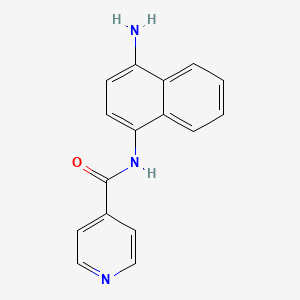
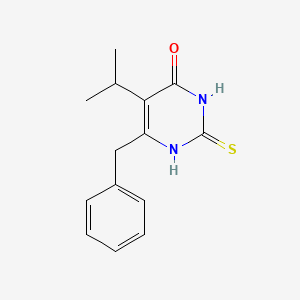
![4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one](/img/structure/B11854209.png)
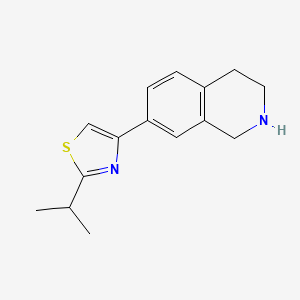

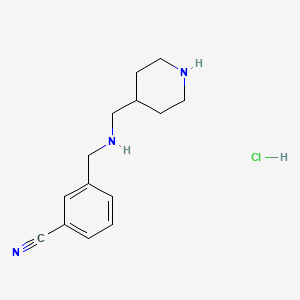
![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11854233.png)
![4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline](/img/structure/B11854234.png)
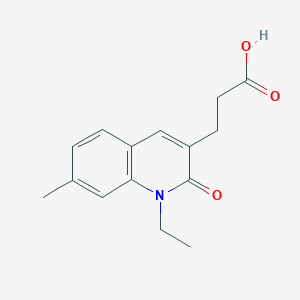
![5-Nitrobenzo[b][1]benzazepine-11-carbonitrile](/img/structure/B11854254.png)
